molecular formula C20H23N3O6S B2916058 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1358227-32-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2916058
CAS No.: 1358227-32-3
M. Wt: 433.48
InChI Key: DSFLCZFHBXITMB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a dihydropyridinone scaffold via an acetamide bridge.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c24-19(21-15-4-6-17-18(12-15)29-11-10-28-17)14-22-13-16(5-7-20(22)25)30(26,27)23-8-2-1-3-9-23/h4-7,12-13H,1-3,8-11,14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFLCZFHBXITMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and research findings from various studies.

Structure and Properties

This compound belongs to a class of molecules known for their diverse pharmacological activities. The structure includes a benzodioxin moiety and a piperidine sulfonamide group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzyme activity, which is crucial in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research has shown that this compound exhibits multiple biological activities:

  • Antidiabetic Activity : Studies have evaluated its potential as an α-glucosidase inhibitor, suggesting it may help manage blood glucose levels by delaying carbohydrate absorption in the intestines .
  • Antimicrobial Properties : The compound has been tested for antifungal activity against various pathogens, showing promising results in inhibiting growth .
  • Cytotoxic Effects : Some studies indicate that it may possess cytotoxic properties against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies and Experimental Data

A variety of research studies have been conducted to assess the biological activity of this compound:

Study FocusFindings
Antidiabetic PotentialDemonstrated significant inhibition of α-glucosidase with IC50 values indicating potency .
Antifungal ActivityShowed effective inhibition against specific fungal strains compared to standard drugs .
CytotoxicityExhibited dose-dependent cytotoxic effects on several cancer cell lines in vitro .

Pharmacological Evaluation

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy:

  • Bioavailability : The compound showed favorable absorption characteristics when administered orally in animal models.
  • Toxicity Assessment : Toxicity studies in zebrafish embryos indicated that the compound has a relatively low toxicity profile at therapeutic doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, the following compounds are analyzed:

Structural Analogues

Compound Name Molecular Formula Key Functional Groups Pharmacological Activity (Inferred or Reported) Source
Target Compound C₂₀H₂₁N₃O₅S Benzodioxin, dihydropyridinone, piperidine-sulfonyl Not explicitly reported (potential enzyme/receptor modulation) N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C₂₃H₂₂N₄O₆ Benzodioxin, pyrazolo-pyrazine, dimethoxyphenyl Not reported; pyrazolo-pyrazine cores often associated with kinase inhibition
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Benzodioxin, pyridine, dimethylaminomethyl Research use only; structural similarity to antihistamines or CNS agents
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Benzodioxin, acetic acid Anti-inflammatory (comparable to Ibuprofen)

Key Structural Differences and Implications

  • Core Scaffolds: The target compound employs a dihydropyridinone ring, whereas analogs like the pyrazolo-pyrazine derivative () use a fused heterocyclic system. Dihydropyridinones are known for conformational flexibility, which may enhance binding to diverse targets. The piperidine-1-sulfonyl group in the target compound contrasts with the dimethoxyphenyl group in and the dimethylaminomethyl substituent in . Sulfonyl groups improve aqueous solubility and may engage in stronger hydrogen bonding compared to methoxy or alkylamino groups.
  • Pharmacological Implications: The anti-inflammatory activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () suggests that the benzodioxin core itself may contribute to modulating inflammatory pathways. However, the target compound’s dihydropyridinone and sulfonyl-piperidine groups likely redirect its mechanism toward alternative targets, such as proteases or kinases. The pyridine-amine derivative () with a dimethylaminomethyl group may exhibit CNS penetration due to its basic nitrogen, whereas the target compound’s sulfonyl group could limit blood-brain barrier permeability.

Q & A

Q. What synthetic methodologies are most effective for constructing the benzodioxin and pyridinone moieties in this compound?

The synthesis of benzodioxin-containing compounds typically involves coupling reactions under basic conditions. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine can react with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) to form sulfonamide intermediates . The pyridinone moiety may be synthesized via cyclization of acetamide derivatives with substituted pyridine precursors under reflux conditions. Key challenges include regioselectivity and purification; column chromatography or recrystallization is often required to isolate the final product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • IR spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹), and benzodioxin C-O-C (~1250 cm⁻¹) .
  • ¹H-NMR : Key signals include the dihydropyridinone NH (~δ 10–12 ppm), benzodioxin methylene protons (δ 4.2–4.5 ppm), and piperidine sulfonyl group protons (δ 1.4–2.8 ppm) .
  • Elemental analysis : Verify molecular formula (e.g., %C, %H, %N) to confirm purity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity for enzyme targets like α-glucosidase or acetylcholinesterase?

Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) calculations can model interactions between the sulfonyl group and enzyme active sites. For example, the piperidine sulfonyl moiety may form hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase), while the benzodioxin ring contributes hydrophobic stabilization . MD simulations (≥100 ns) can further assess binding stability under physiological conditions .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scaling up synthesis?

A fractional factorial design (e.g., Taguchi method) can screen variables such as temperature, solvent polarity, and catalyst loading. For instance:

VariableRange TestedOptimal Condition
Reaction temperature60–100°C80°C
SolventDMF, THF, EtOHDMF
CatalystK₂CO₃, NaH, LiHMDSK₂CO₃
Response surface methodology (RSM) then refines these parameters to maximize yield (>75%) and minimize byproducts .

Q. What mechanistic insights explain contradictory solubility data in polar vs. nonpolar solvents?

The compound’s amphiphilic nature (polar sulfonyl/amide groups vs. nonpolar benzodioxin) creates pH-dependent solubility. Solubility in water increases at acidic pH (<4) due to protonation of the piperidine nitrogen, while nonpolar solvents (e.g., DCM) dissolve the neutral form. Dynamic light scattering (DLS) can quantify aggregation tendencies, and Hansen solubility parameters (HSPs) may rationalize solvent compatibility .

Q. How does the sulfonyl-piperidine group influence metabolic stability in in vitro assays?

Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. The sulfonyl group typically resists oxidation, but the piperidine ring may undergo N-dealkylation or hydroxylation. Comparative studies with analogs lacking the sulfonyl moiety (e.g., replacing it with carbonyl) can isolate its contribution to metabolic half-life (t₁/₂) .

Methodological Guidelines

  • Contradiction resolution : For conflicting bioactivity data (e.g., IC₅₀ variability), validate assays using standardized positive controls (e.g., acarbose for α-glucosidase) and replicate experiments with blinded samples .
  • Crystallography : If single crystals are obtainable, use SHELXL for structure refinement. The benzodioxin ring’s planar geometry may facilitate high-resolution data collection .

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